

Statistical analysis of data from Pirinixil comparative studies

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Compound of Interest

Compound Name: Pirinixil

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Comparative Analysis of Lisinopril in Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of data from comparative studies involving Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. The information is compiled from various clinical trials and meta-analyses to offer an objective comparison of its performance against other therapeutic alternatives.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data for Lisinopril in comparison to other antihypertensive agents and ACE inhibitors.

Table 1: Lisinopril vs. Other Antihypertensive Agents in Mild to Moderate Hypertension

Comparator	Outcome	Lisinopril	Comparator	p-value	Citation
Procardia XL	Supine Diastolic Blood Pressure (SDBP) Control (end of maintenance)	79%	80%	NS	[1]
Mean Decrease in SDBP (mmHg, end of maintenance)	10.8	12.1	NS	[1]	
Discontinuation due to Adverse Events	-	-	p = 0.03 (higher for Procardia XL)	[1]	
Hydrochlorothiazide	Superiority in Blood Pressure Reduction	Superior	Inferior	-	[2]
Atenolol	Superiority in Blood Pressure Reduction	Superior	Inferior	-	[2]
Metoprolol	Superiority in Blood Pressure Reduction	Superior	Inferior	-	[2]

NS: Not Significant

Table 2: Network Meta-Analysis of ACE Inhibitors in Chronic Heart Failure

Outcome	Lisinopril vs. Placebo (Odds Ratio, 95% CrI)	Lisinopril vs. Ramipril (Odds Ratio, 95% CrI)	Citation
All-Cause Mortality	65.9 (1.91 to 239.6)	14.65 (1.23 to 49.5)	[3] [4] [5]

CrI: Credible Interval. An odds ratio greater than 1 suggests a higher rate for Lisinopril.

Table 3: Adverse Events of Lisinopril in Clinical Trials (Hypertensive Patients)

Adverse Event	Frequency	Citation
Headache	Most Frequent	[6]
Dizziness	Most Frequent	[6]
Cough	Most Frequent	[6]
Diarrhea	Most Frequent	[6]
Discontinuation due to Adverse Events	5%	[6]

Experimental Protocols

The data presented is derived from randomized controlled trials and network meta-analyses. The general methodologies are outlined below.

Comparative Clinical Trial Protocol (Example: Lisinopril vs. Procardia XL)

- Objective: To compare the efficacy and tolerability of Lisinopril and Procardia XL in patients with mild to moderate essential hypertension.[\[1\]](#)
- Study Design: A randomized, controlled clinical trial.[\[1\]](#)

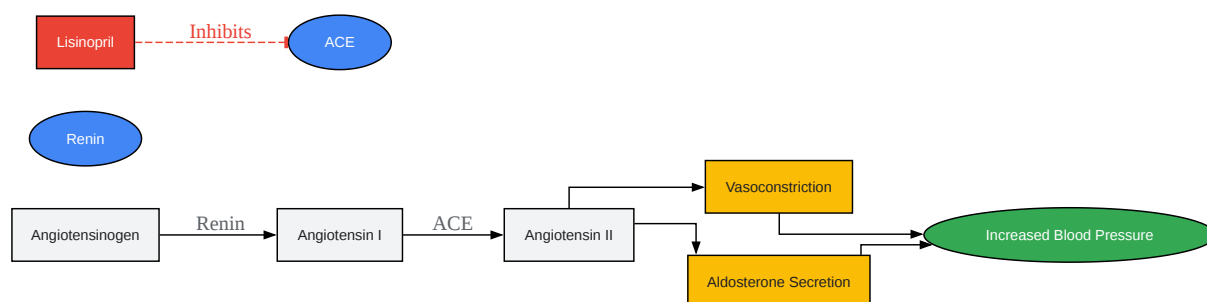
- Patient Population: 135 patients (67 black, 68 white) with mild to moderate uncomplicated essential hypertension.[1]
- Intervention: Patients received either Lisinopril (10 to 40 mg once daily) or Procardia XL (30 to 120 mg once daily).[1]
- Treatment Duration: A titration period of 2 to 8 weeks to achieve the goal blood pressure, followed by a 4-week maintenance period.[1]
- Primary Endpoint: The goal of therapy was to achieve and maintain a supine diastolic blood pressure (SDBP) of < 90 mmHg or a decrease in SDBP of ≥ 10 mmHg.[1]
- Data Analysis: Comparison of the percentage of patients achieving SDBP control and the mean decrease in SDBP from baseline between the two treatment groups.[1]

Network Meta-Analysis Protocol (Example: ACE Inhibitors in Chronic Heart Failure)

- Objective: To compare the efficacy and safety of different ACE inhibitors (captopril, enalapril, lisinopril, ramipril, and trandolapril) in patients with chronic heart failure.[3][4]
- Study Design: A network meta-analysis of randomized controlled trials.[3][4]
- Data Sources: PubMed, Embase, CENTRAL, and Medline were searched for relevant studies.[3][4]
- Inclusion Criteria: Randomized controlled trials evaluating the efficacy and safety of the specified ACE inhibitors.[3][4]
- Data Extraction: Two reviewers independently extracted data and assessed the quality of the included studies.[3][4]
- Statistical Analysis: Pairwise meta-analyses were performed, followed by a network meta-analysis using WinBUGS software.[3][4] The primary outcomes included all-cause mortality, and safety outcomes included the incidence of cough.[3][4]

Visualizations

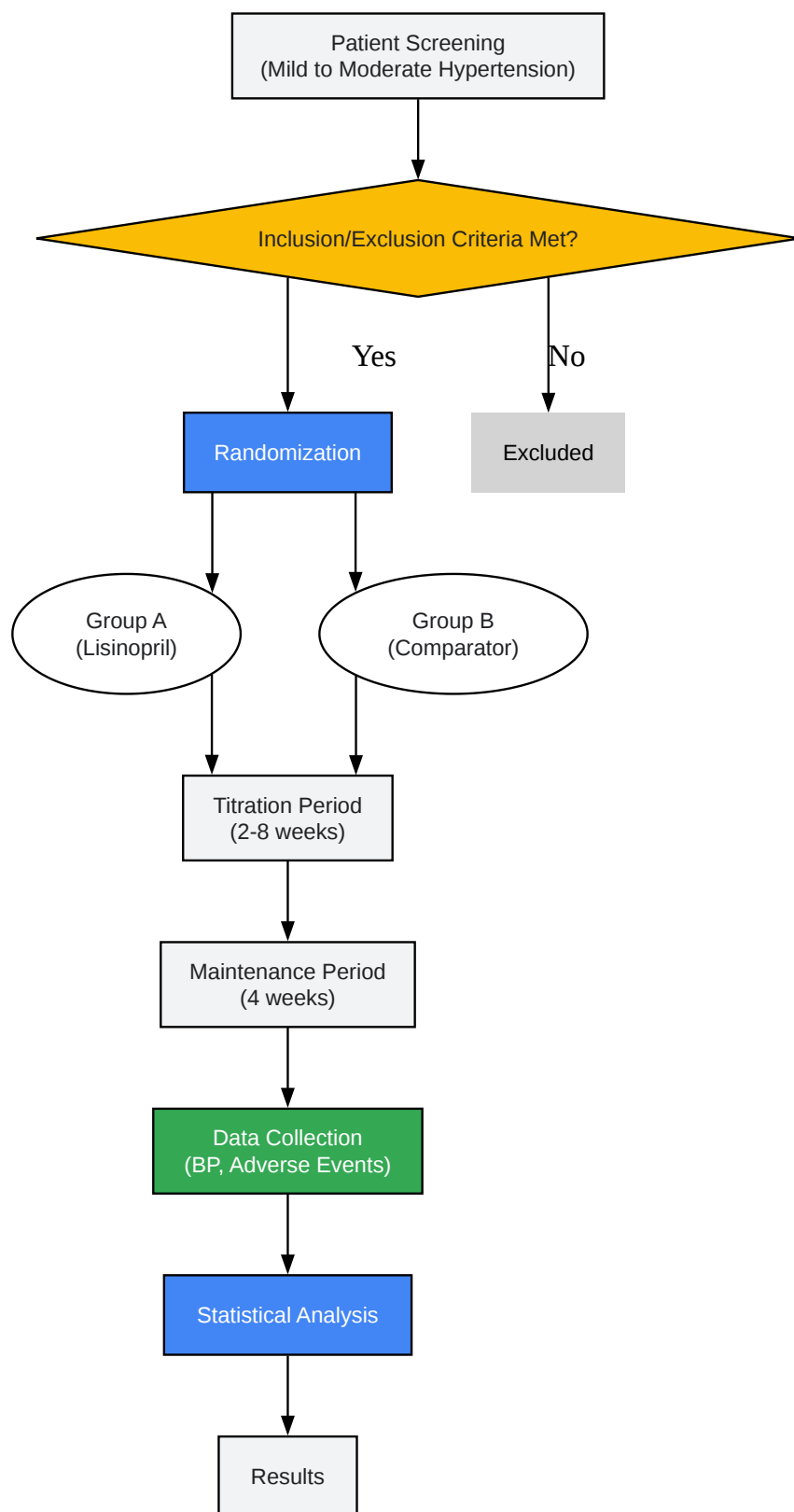
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by Lisinopril



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Caption: Mechanism of action of Lisinopril on the RAAS pathway.

Experimental Workflow: Randomized Controlled Trial



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Caption: A typical workflow for a comparative clinical trial.

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